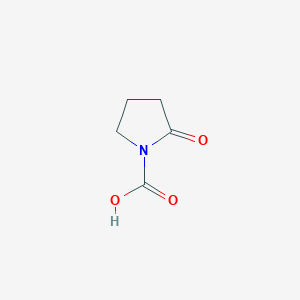
Pyrrolidone carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidonecarboxylic acid is an oxoproline.
Applications De Recherche Scientifique
Enzymatic Formation and Role in Biological Systems : PCA is frequently reported as a constituent of biological systems. It can form from glutamine, γ-glutamyl peptides, and glutamic acid in enzymic and non-enzymic reactions. This aspect of PCA is significant in understanding various biochemical processes and enzyme functions (Connell & Hanes, 1956).
Inhibition of Enzymes : PCA has been identified as an inhibitor of certain enzymes. For example, it inhibits (Na+-K+) ATPase in the small intestine, impacting metabolic processes in mammalian tissues (Escobedo & Cravioto, 1973).
Role in Neuroprotection and Antiepileptic Actions : The pyrrolidone family, which includes PCA, has been researched for its nootropic effects, neuroprotection after stroke, and use as antiepileptic agents. The exact mechanisms of action of these compounds are still under investigation (Shorvon, 2001).
Post-Translational Modification of Proteins : PCA forms during a common post-translational modification of proteins. Understanding this process is crucial for insights into protein chemistry and biology (Zheng et al., 2011).
Applications in Cosmetic and Dermatological Products : PCA has been identified as an effective hydrating agent in cosmetic preparations. Studies suggest that products containing PCA improve the condition of dry skin (Clar & Fourtanier, 1981).
Biogenic Carboxylic Acids Conversion : PCA is a potential product in the conversion of biogenic carboxylic acids and ammonia, indicating its relevance in bio-based chemical synthesis (Louven et al., 2018).
Enzymology and Genetic Studies : Research has focused on the enzymes involved in the formation of PCA and the characterization of genes encoding these enzymes, which is vital for understanding genetic and enzymatic pathways (Awade et al., 1992).
Nonlinear Optical Properties : PCA has been studied for its phase matchability for second harmonic generation, indicating potential applications in optics and photonics (Boomadevi & Dhanasekaran, 2004).
Propriétés
Numéro CAS |
115621-24-4 |
|---|---|
Formule moléculaire |
C5H7NO3 |
Poids moléculaire |
129.11 g/mol |
Nom IUPAC |
2-oxopyrrolidine-1-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c7-4-2-1-3-6(4)5(8)9/h1-3H2,(H,8,9) |
Clé InChI |
DQAKJEWZWDQURW-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)C(=O)O |
SMILES canonique |
C1CC(=O)N(C1)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-but-2-enedioic acid;N-(diaminomethylidene)-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carboxamide](/img/structure/B1240937.png)
![5-Phenyl-3-(pyridin-3-ylmethyl)imidazo[4,5-c][1,8]naphthyridin-4-one](/img/structure/B1240938.png)
![2-Propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-[2-(2,2,2-trifluoroacetyl)pyrrol-1-yl]imidazole-4-carboxylic acid](/img/structure/B1240939.png)
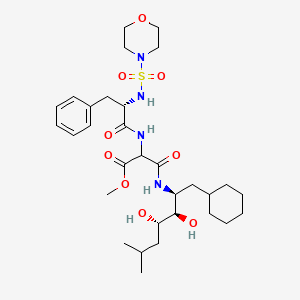
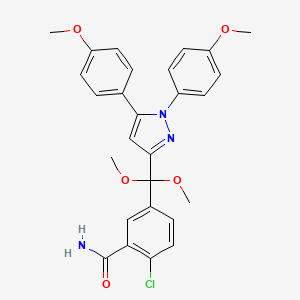
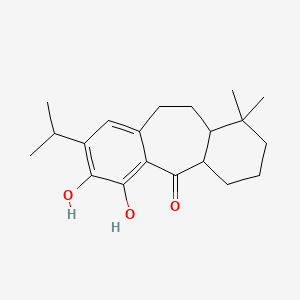

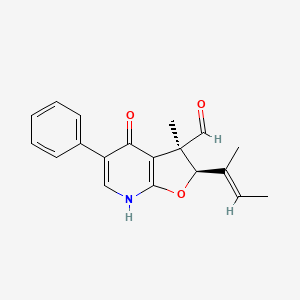
![2-[(9S)-14-[3-(pyridin-2-ylamino)propoxy]-9-tricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaenyl]acetic acid](/img/structure/B1240952.png)
![[Phosphoric acid tetradecyl(R)-1-carboxymethyl-2-(trimethylaminio)ethyl]dianion](/img/structure/B1240953.png)
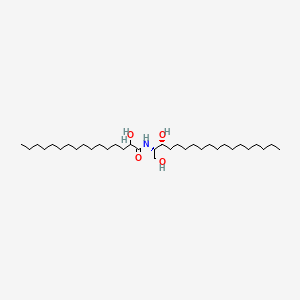
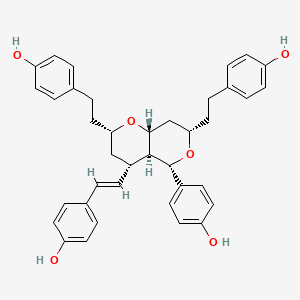
![6-methoxy-N-(4-methoxyphenyl)-5-methyl-3-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B1240957.png)
![[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1240961.png)
